![molecular formula C13H11N7OS B13057476 N-[4-oxo-5-{(Z)-[2-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-1,3-thiazol-2(4H)-yl]guanidine](/img/structure/B13057476.png)
N-[4-oxo-5-{(Z)-[2-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-1,3-thiazol-2(4H)-yl]guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of N-[(5Z)-4-oxo-5-{[2-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-4,5-dihydro-1,3-thiazol-2-yl]guanidine involves multiple steps, typically starting with the preparation of the triazole and thiazole intermediates. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts like palladium or copper salts . Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
N-[(5Z)-4-oxo-5-{[2-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-4,5-dihydro-1,3-thiazol-2-yl]guanidine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N-[(5Z)-4-oxo-5-{[2-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-4,5-dihydro-1,3-thiazol-2-yl]guanidine involves its interaction with molecular targets such as enzymes and receptors. The triazole and thiazole rings facilitate the formation of hydrogen bonds and other non-covalent interactions, leading to the inhibition of enzyme activity or disruption of receptor function . This compound can modulate various biological pathways, making it a versatile tool in biomedical research.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to N-[(5Z)-4-oxo-5-{[2-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-4,5-dihydro-1,3-thiazol-2-yl]guanidine include other triazole and thiazole derivatives. Some of these compounds are:
1,2,4-Triazole derivatives: Known for their antimicrobial and antifungal properties.
Thiazole derivatives: Used in the development of pharmaceuticals and agrochemicals.
What sets N-[(5Z)-4-oxo-5-{[2-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-4,5-dihydro-1,3-thiazol-2-yl]guanidine apart is its unique combination of functional groups, which enhances its versatility and effectiveness in various applications.
Eigenschaften
Molekularformel |
C13H11N7OS |
|---|---|
Molekulargewicht |
313.34 g/mol |
IUPAC-Name |
2-[(5Z)-4-oxo-5-[[2-(1,2,4-triazol-1-yl)phenyl]methylidene]-1,3-thiazol-2-yl]guanidine |
InChI |
InChI=1S/C13H11N7OS/c14-12(15)19-13-18-11(21)10(22-13)5-8-3-1-2-4-9(8)20-7-16-6-17-20/h1-7H,(H4,14,15,18,19,21)/b10-5- |
InChI-Schlüssel |
BXLLLJRYQMAJJL-YHYXMXQVSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)N=C(S2)N=C(N)N)N3C=NC=N3 |
Kanonische SMILES |
C1=CC=C(C(=C1)C=C2C(=O)N=C(S2)N=C(N)N)N3C=NC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-7-bromo-4-(4-chloro-3-nitrophenyl)-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B13057397.png)
![(1R)-1-[4-(Trifluoromethoxy)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13057409.png)
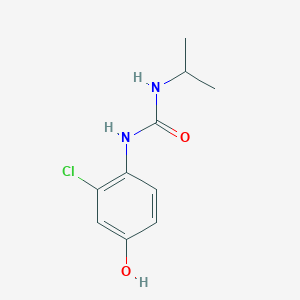
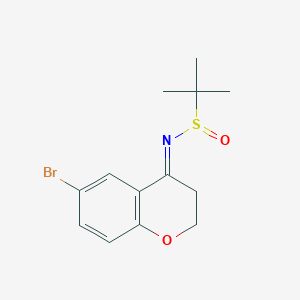
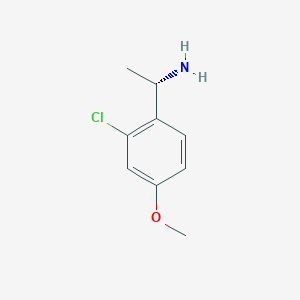
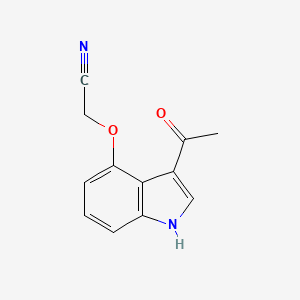
![Methyl 3-([1,4'-bipiperidin]-1'-ylmethyl)-7-bromo-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylate](/img/structure/B13057436.png)
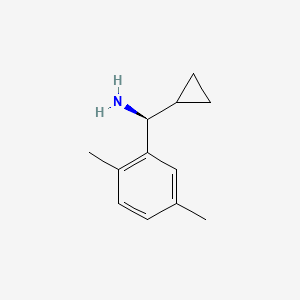
![(3R)-3-Amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13057447.png)
![Methyl 1-(5-chloropyrrolo[2,3-b]pyridin-1-yl)cyclopentane-1-carboxylate](/img/structure/B13057450.png)
![7-Cyclopropyl-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13057452.png)

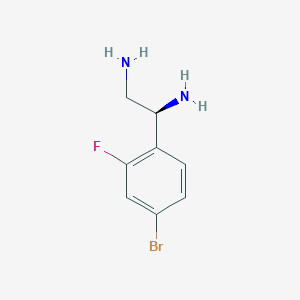
![1-[(3,3-Difluorocyclopentyl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13057473.png)
